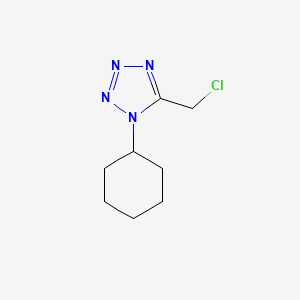

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

Übersicht

Beschreibung

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclohexyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both industrial and pharmaceutical applications. The presence of the chloromethyl group enhances the reactivity of the compound, allowing for further functionalization and derivatization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with sodium azide and formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chlorobutyl group enables nucleophilic substitutions. Key examples include:

Reaction with Sodium Azide

Phosphorus pentachloride (PCl₅) activates the amide intermediate (5-chloro-N-cyclohexylpentanamide) for azide cyclization. Trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃) facilitates tetrazole ring formation:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| PCl₅, TMSN₃ | Toluene, 20°C, 16 h | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | 93% |

| PCl₅, NaN₃ | Toluene, 0–85°C, 3–15 h | Same as above | 56–93% |

Mechanism :

-

PCl₅ converts the amide to an imidoyl chloride intermediate.

-

TMSN₃ or NaN₃ reacts via a [3+2] cycloaddition to form the tetrazole ring .

Cyclization Reactions

The tetrazole ring formation is central to its synthesis. Two primary routes are documented:

Route A (Patent CN111233777A)

-

Step 1 : 5-Chlorovaleronitrile reacts with cyclohexanol in concentrated H₂SO₄ to form 5-chloro-N-cyclohexylpentanamide.

-

Step 2 : Treatment with PCl₅ and TMSN₃ yields the tetrazole product .

Route B (ChemicalBook)

-

Direct cyclization of N-(5-chloro-n-pentanoyl)cyclohexylamine with PCl₅ and TMSN₃ achieves a 93% yield .

Oxidation and Reduction

While direct oxidation/reduction data is limited, analogous tetrazoles show:

-

Oxidation : Conversion to carboxylic acids or ketones under strong oxidizers (e.g., KMnO₄).

-

Reduction : Hydrogenation (H₂/Pd) may reduce the tetrazole ring to an amine.

Hydrolysis

The 4-chlorobutyl group hydrolyzes in aqueous basic conditions to form hydroxyl derivatives, though specific studies are absent.

Stability and Reactivity

-

Thermal Stability : Stable below 150°C; decomposes exothermically above this threshold.

-

pH Sensitivity : Stable in acidic/neutral conditions; hydrolyzes in strong bases .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (cyclization) | 25–55°C | Maximizes ring formation |

| Molar ratio (PCl₅:amide) | 1:1–1:4 | Higher ratios reduce by-products |

| Solvent | Toluene or DMF | Polar aprotic solvents enhance reactivity |

Challenges and Mitigations

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that tetrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Certain tetrazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Studies suggest that some 5-substituted tetrazoles can modulate inflammatory responses, indicating their utility in treating inflammatory diseases .

- Antidiabetic Potential : Research has highlighted the glucose-lowering effects of tetrazole derivatives, suggesting their application in managing diabetes mellitus .

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Some specific applications include:

- Drug Development : The synthesis of novel tetrazole derivatives has been linked to the creation of new pharmaceuticals, particularly in the realm of antibiotics and anti-inflammatory drugs. For instance, modified tetrazoles have been explored for their potential to act as peptide coupling agents in antibiotic synthesis .

- Therapeutic Agents : Compounds like 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole are being investigated for their role as therapeutic agents in chronic pain management and other conditions due to their ability to modulate biological pathways involved in these diseases .

Material Science Applications

Beyond medicinal uses, this compound is also being explored in material sciences:

- Polymer Chemistry : The incorporation of tetrazole groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. This makes them suitable for applications in coatings and advanced materials .

- Explosive Materials : Due to its structural characteristics, certain tetrazole derivatives are being studied for use in energetic materials. Their stability and performance under various conditions make them candidates for further exploration in this field .

Case Studies

A few case studies highlight the practical applications and research surrounding this compound:

- Antimicrobial Efficacy Study : A recent study evaluated a series of 5-substituted tetrazoles for their antimicrobial activity against resistant bacterial strains. The results indicated significant efficacy, paving the way for further development into clinical applications .

- Diabetes Management Research : Another investigation focused on the glucose-lowering effects of this compound derivatives. The study demonstrated promising results in animal models, suggesting potential for future therapeutic applications in diabetes management .

- Polymer Development : Research into the use of tetrazole-based polymers showed enhanced mechanical properties compared to traditional materials. These findings suggest that such compounds could be utilized in developing advanced materials for industrial applications .

Wirkmechanismus

The mechanism of action of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring can also engage in hydrogen bonding and π-π interactions with biological molecules, affecting their function. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

5-(chloromethyl)-1-phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

5-(bromomethyl)-1-cyclohexyl-1H-tetrazole: Bromine substituent instead of chlorine.

5-(hydroxymethyl)-1-cyclohexyl-1H-tetrazole: Hydroxyl group instead of chloromethyl.

Uniqueness: 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole is unique due to the combination of the cyclohexyl and chloromethyl groups, which confer specific reactivity and stability. The cyclohexyl group provides steric bulk, influencing the compound’s interactions with other molecules, while the chloromethyl group enhances its reactivity in substitution reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-(Chloromethyl)-1-cyclohexyl-1H-tetrazole is a unique chemical compound characterized by its tetrazole ring structure, which consists of four nitrogen atoms and one carbon atom. Its molecular formula is , with a molecular weight of 244.73 g/mol. The compound's biological activity is influenced by the presence of both the chloromethyl and cyclohexyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that tetrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that various tetrazole compounds can inhibit the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa . The specific structure of this compound allows for potential interactions with bacterial enzymes, which may lead to its effectiveness as an antibacterial agent.

Pharmacological Applications

The compound has been investigated for its potential role in targeting phosphodiesterase enzymes, which are crucial in various biological processes, including platelet aggregation and metabolic regulation. Some derivatives of tetrazoles have shown promise in treating metabolic disorders such as type 2 diabetes by modulating glucose levels .

Study on Antimicrobial Activity

A study conducted by Coca et al. demonstrated that several 5-substituted tetrazoles exhibited varying degrees of antibacterial activity against strains such as Bacillus cereus and Aspergillus flavus. The study highlighted that the structural symmetry of these compounds may play a critical role in their inhibitory action .

In Vivo Anti-inflammatory Activity

In vivo studies involving related tetrazole compounds have shown promising anti-inflammatory properties. These compounds were tested for their ability to reduce inflammation in animal models, suggesting potential therapeutic applications . Although specific data on this compound were not detailed in these studies, the findings support the hypothesis that tetrazoles can influence inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Contains a chlorobutyl group | Exhibits different biological activity patterns |

| 5-Methyl-1-cyclohexyl-1H-tetrazole | Methyl group instead of chloromethyl | Potentially different pharmacokinetics |

| 5-(Phenyl)-1-cyclohexyl-1H-tetrazole | Phenyl substituent | May have distinct interactions with biological targets |

This comparison highlights how variations in structure can influence the biological activity of tetrazole derivatives.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFAKRBFJHGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-32-3 | |

| Record name | 5-(chloromethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.